molecular formula C9H12N2O5 B1375400 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid CAS No. 1258503-55-7

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid

Cat. No.: B1375400
CAS No.: 1258503-55-7
M. Wt: 228.2 g/mol
InChI Key: CCCHFCPUBYWBCF-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H13N2O5. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Biochemical Analysis

Biochemical Properties

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. For instance, the carboxylic acid group can form ester or amide bonds with amino groups of proteins or peptides, facilitating the formation of peptide bonds in synthetic processes. Additionally, the Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target enzyme. For instance, the isoxazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the Boc group can protect the amine group from unwanted reactions, allowing for selective modification of the compound in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Studies have shown that the Boc group can be removed under acidic conditions, leading to the formation of the free amine, which can then participate in further reactions. Long-term exposure to the compound in in vitro or in vivo studies has shown minimal degradation, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in therapeutic applications. At higher doses, the compound can exhibit toxic or adverse effects, such as liver or kidney damage. Studies have identified specific dosage thresholds that must be adhered to in order to avoid these adverse effects. The compound’s impact on animal models provides valuable insights into its potential therapeutic applications and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell. For instance, the carboxylic acid group can form ionic interactions with transport proteins, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of the Boc group can influence the compound’s localization by preventing its interaction with certain cellular components. Once localized, the compound can interact with specific organelles, such as mitochondria or the endoplasmic reticulum, where it can modulate various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower environmental impact and reduced costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which can be selectively removed under mild conditions.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCHFCPUBYWBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.